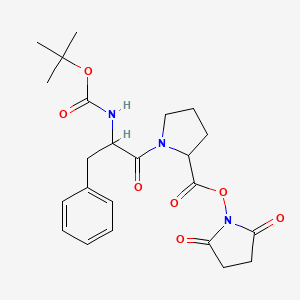
Boc-D-Phe-Pro-OSu
Overview
Description
Boc-D-Phe-Pro-OSu is a chemical compound that finds applications in protein chemistry research . It can be used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group. This technique, known as protein labeling, allows researchers to study protein-protein interactions, protein localization within cells, and protein activity.
Synthesis Analysis
The synthesis of Boc-Phe-OSu involves a multi-step reaction with 2 steps . The first step involves an aqueous solution of NaHCO3 and tetrahydrofuran for 12 hours at 23°C. The second step involves 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide in dioxane for 2 hours at 23°C .Molecular Structure Analysis
The molecular structure of Boc-D-Phe-Pro-OSu is complex and involves various functional groups. It has an NHS ester group that allows it to attach to specific amino acid residues in proteins.Chemical Reactions Analysis
Boc-D-Phe-Pro-OSu is used in protein labeling, a technique that allows researchers to study protein-protein interactions, protein localization within cells, and protein activity. It attaches to specific amino acid residues in proteins via the NHS ester group.Physical And Chemical Properties Analysis
Boc-D-Phe-Pro-OSu has a molecular formula of C18H22N2O6 . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 91.7±0.4 cm3, and a molar volume of 283.0±5.0 cm3 . It also has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Scientific Research Applications
Photovoltaic Performance Enhancement
In the context of organic solar cells (OSCs), device engineering through material selection and solvent processing plays a crucial role in enhancing photovoltaic performance. For instance, the use of green solvents like tetrahydrofuran (THF) and o-xylene (O-XY) in the preparation of planar heterojunction (PHJ) devices has achieved remarkable power conversion efficiencies (PCEs). This demonstrates the potential for peptide-based compounds in improving material solubility and compatibility, thereby contributing to the advancement of OSC technologies (Wan et al., 2021).
Chromatographic Separation Techniques
The field of chromatography benefits significantly from the development of molecularly imprinted polymers (MIPs). For example, MIPs imprinted with tert.-butoxy-carbonyl-l-phenylalanine (Boc-l-Phe) demonstrate the capability for selective separation of diastereomers, as evidenced by the baseline separation of Boc-d,l-Phe. This application underscores the importance of peptide-based compounds in enhancing the specificity and efficiency of chromatographic separations (Ansell & Mosbach, 1997).
Boron-Based Drug Discovery
The incorporation of boron into biologically active compounds, such as carboranes, has opened new avenues in drug discovery. These unique pharmacophores have been integrated into various therapeutic agents, illustrating the potential for incorporating peptide-based structures like Boc-D-Phe-Pro-OSu to enhance drug properties and biological interactions (Issa et al., 2011).
Osteogenic Differentiation
The study of bone marrow stromal cells (BMSCs) and the effects of trace elements like boron on osteogenic differentiation highlights the potential for peptide-based compounds in tissue engineering and regenerative medicine. The modulation of osteogenic differentiation-related marker gene synthesis by boron suggests that peptide-based structures could be crucial in developing scaffolds and constructs for bone tissue engineering (Ying et al., 2011).
Safety And Hazards
When handling Boc-D-Phe-Pro-OSu, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXUHNFAAVSFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phe-Pro-OSu | |
CAS RN |
148980-30-7 | |
| Record name | Boc-D-Phe-Pro-OSu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




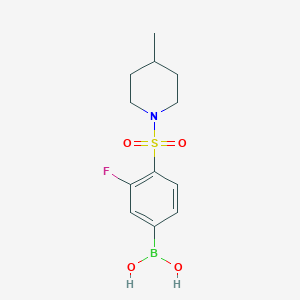
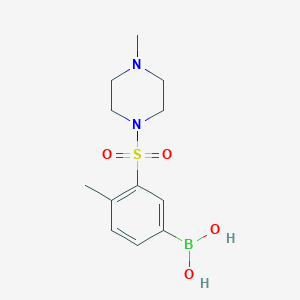
![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)
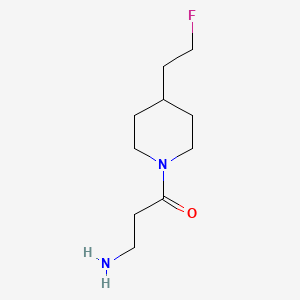



![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

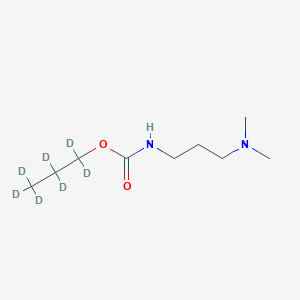
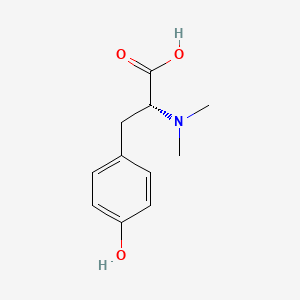
![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)